Cas no 327091-15-6 (4,4-dimethyl-2-(4-methylphenyl)-1,2,3,4-tetrahydro isoquinoline-1,3-dione)

327091-15-6 structure
Nome del prodotto:4,4-dimethyl-2-(4-methylphenyl)-1,2,3,4-tetrahydro
isoquinoline-1,3-dione
4,4-dimethyl-2-(4-methylphenyl)-1,2,3,4-tetrahydro isoquinoline-1,3-dione Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4,4-dimethyl-2-(4-methylphenyl)-1,2,3,4-tetrahydro isoquinoline-1,3-dione
- 1,3(2H,4H)-Isoquinolinedione, 4,4-dimethyl-2-(4-methylphenyl)-
- BDBM50251741
- 4,4-dimethyl-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione
- 4,4-Dimethyl-2-p-tolylisoquinoline-1,3(2H,4H)-dione
- Z56792237
- Oprea1_725373
- PD120969
- AKOS001018453
- 4,4-dimethyl-2-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione
- CHEMBL518160
- HMS2841O17
- EN300-18214032
- Oprea1_507013
- 4,4-dimethyl-2-(4-methylphenyl)isoquinoline-1,3-dione
- MLS001208092
- 327091-15-6
- 4,4-Dimethyl-2-p-tolyl-4H-isoquinoline-1,3-dione
- 4,4-Dimethyl-2-(p-tolyl)isoquinoline-1,3(2H,4H)-dione
- SMR000514988
- DTXSID801322263
-
- Inchi: 1S/C18H17NO2/c1-12-8-10-13(11-9-12)19-16(20)14-6-4-5-7-15(14)18(2,3)17(19)21/h4-11H,1-3H3
- Chiave InChI: VMTIXWPLQVGINM-UHFFFAOYSA-N
- Sorrisi: C1(=O)C2=C(C=CC=C2)C(C)(C)C(=O)N1C1=CC=C(C)C=C1
Proprietà calcolate
- Massa esatta: 279.125928785g/mol
- Massa monoisotopica: 279.125928785g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 21
- Conta legami ruotabili: 1
- Complessità: 435
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.7
- Superficie polare topologica: 37.4Ų
Proprietà sperimentali
- Densità: 1.167±0.06 g/cm3(Predicted)
- Punto di ebollizione: 455.5±45.0 °C(Predicted)
- pka: 0.02±0.40(Predicted)
4,4-dimethyl-2-(4-methylphenyl)-1,2,3,4-tetrahydro isoquinoline-1,3-dione Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-18214032-0.05g |
327091-15-6 | 90% | 0.05g |
$2755.0 | 2023-09-19 |
4,4-dimethyl-2-(4-methylphenyl)-1,2,3,4-tetrahydro isoquinoline-1,3-dione Letteratura correlata
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
327091-15-6 (4,4-dimethyl-2-(4-methylphenyl)-1,2,3,4-tetrahydro isoquinoline-1,3-dione) Prodotti correlati
- 1396791-42-6(1-(2-fluorophenyl)-4-2-(4-methoxyphenyl)-2H-1,2,3,4-tetrazole-5-carbonylpiperazine)
- 2169196-45-4(2-chloro-5-(pyridin-2-yl)benzoyl chloride)
- 908334-27-0(Tert-butyl 2-(3-aminophenyl)piperidine-1-carboxylate)
- 1805500-61-1(Methyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate)
- 2137757-72-1(Pyrazine, 2-(2-fluoro-6-methyl-4-pyridinyl)-)
- 1281087-02-2(2-phenyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide)
- 380455-12-9(2-{6-phenylthieno2,3-dpyrimidin-4-yl}-1,2,3,4-tetrahydroisoquinoline)
- 5337-93-9(4-Methylpropiophenone)
- 1808451-45-7(2-(4-acetyl-2-chlorophenoxy)-N-(cyanomethyl)-N-phenylacetamide)
- 898430-01-8(4-(1-benzofuran-2-yl)-6-hydroxy-2H-chromen-2-one)
Fornitori consigliati
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
